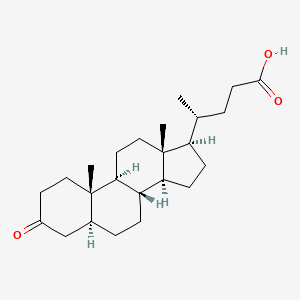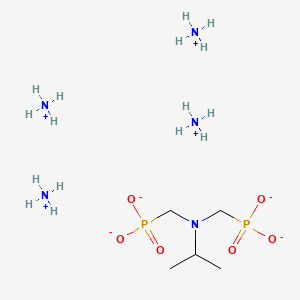
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt is a heterocyclic organic compound with the molecular formula C5H27N5O6P2 and a molecular weight of 315.25 g/mol . This compound is known for its unique structure, which includes both phosphonic acid and imino groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt typically involves the reaction of isopropylamine with formaldehyde and phosphorous acid. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity .
Analyse Chemischer Reaktionen
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions where the imino or phosphonic acid groups are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions.
Wissenschaftliche Forschungsanwendungen
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in bone-related diseases due to its phosphonic acid groups.
Wirkmechanismus
The mechanism of action of ((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid groups can chelate metal ions, inhibiting metalloprotein enzymes. The imino group can interact with nucleophilic sites on proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
((Isopropylimino)bis(methylene))bisphosphonic acid, ammonium salt can be compared with other similar compounds, such as:
((Heptylimino)bis(methylene))bisphosphonic acid, ammonium salt: This compound has a longer alkyl chain, which can affect its solubility and reactivity.
((Isopropylimino)bis(methylene))bisphosphonic acid, sodium salt: The sodium salt form has different solubility and ionic properties compared to the ammonium salt.
((Isopropylimino)bis(methylene))bisphosphonic acid, potassium salt: Similar to the sodium salt, but with potassium as the counterion, affecting its ionic interactions and solubility.
These comparisons highlight the unique properties of this compound, particularly its solubility and reactivity, which are influenced by the ammonium counterion.
Eigenschaften
CAS-Nummer |
94202-02-5 |
|---|---|
Molekularformel |
C5H27N5O6P2 |
Molekulargewicht |
315.25 g/mol |
IUPAC-Name |
tetraazanium;N,N-bis(phosphonatomethyl)propan-2-amine |
InChI |
InChI=1S/C5H15NO6P2.4H3N/c1-5(2)6(3-13(7,8)9)4-14(10,11)12;;;;/h5H,3-4H2,1-2H3,(H2,7,8,9)(H2,10,11,12);4*1H3 |
InChI-Schlüssel |
SEFLBYWDEHMZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzamide, N-[4-[[5-(1,1-dimethylpropyl)-2-hydroxyphenyl]azo]phenyl]-](/img/structure/B13771557.png)
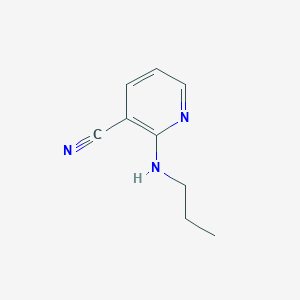
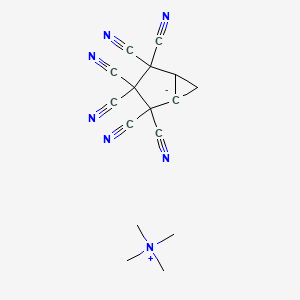
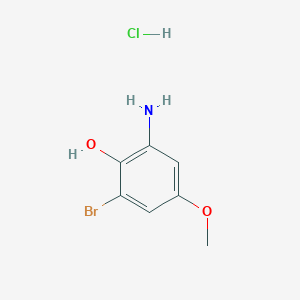
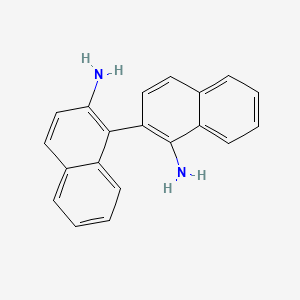
![4-Oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771584.png)
![2-[Dichloro(nitro)methyl]-4-methyl-1,3-thiazole](/img/structure/B13771586.png)

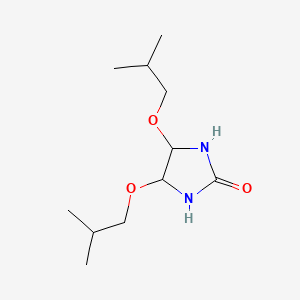

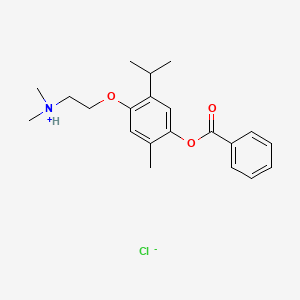
![N-[2-(N''-Nitrocarbamimidamido)ethyl]acetamide](/img/structure/B13771617.png)
